Synthesis of Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate
Synthesis of Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate
An In-Depth Technical Guide to the
This guide provides a comprehensive, technically detailed methodology for the synthesis of Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The structure of this guide is designed to offer not only a step-by-step protocol but also the underlying scientific rationale for the chosen synthetic strategy, ensuring both reproducibility and a deeper understanding of the reaction dynamics.
Introduction and Strategic Overview
Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate is a polysubstituted benzofuran derivative. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] The specific substitution pattern of this target molecule—a bromine atom, a nitro group, and an ethyl ester—provides multiple points for further chemical modification, making it a valuable building block for creating libraries of novel compounds for biological screening.
A direct, single-pot synthesis for this specific molecule is not prominently described in the literature. Therefore, a robust and logical multi-step approach is required. The most effective strategy involves the initial synthesis of a key intermediate, a substituted salicylaldehyde, followed by a cyclization reaction to construct the benzofuran ring system.
This proposed synthesis is divided into two primary stages:
-
Stage 1: Synthesis of the Key Precursor: 2-Hydroxy-3-bromo-5-nitrobenzaldehyde. This stage focuses on the regioselective functionalization of a phenolic starting material to install the necessary bromo, nitro, and formyl groups in the correct positions.
-
Stage 2: Annulation to Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate. This stage involves the reaction of the synthesized salicylaldehyde with an appropriate C2-building block to form the furan ring and introduce the ethyl carboxylate moiety.
The overall synthetic workflow is depicted below.
Caption: Proposed two-stage synthetic workflow.
Stage 1: Synthesis of 2-Hydroxy-3-bromo-5-nitrobenzaldehyde
The cornerstone of this synthesis is the preparation of the correctly substituted salicylaldehyde precursor. The chosen route begins with 4-nitrophenol, a readily available starting material. The electron-withdrawing nature of the nitro group and the activating, ortho-, para-directing effect of the hydroxyl group are leveraged to control the regioselectivity of the subsequent bromination and formylation steps.
Step 1.1: Bromination of 4-Nitrophenol
Causality: The hydroxyl group of 4-nitrophenol is a strong activating group, directing electrophilic substitution to the positions ortho to it (positions 2 and 6). The nitro group is a deactivating, meta-directing group. The combined effect strongly favors the introduction of bromine at the 2-position. Performing this reaction in a polar solvent like acetic acid facilitates the electrophilic bromination.
Protocol:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitrophenol in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature. The reaction is typically monitored for completion by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is poured into cold water to precipitate the product.
-
The solid product, 2-bromo-4-nitrophenol, is collected by filtration, washed with water to remove residual acid, and dried.[3] Recrystallization from ethanol or aqueous acetic acid can be performed for further purification if necessary.[4]
Step 1.2: Ortho-Formylation of 2-Bromo-4-nitrophenol
Causality: The introduction of the aldehyde group (formylation) is directed to the position ortho to the powerful hydroxyl activating group. Of the two available ortho positions (3 and 5), position 5 is sterically hindered by the adjacent bromine atom. Therefore, formylation is highly favored at the 3-position. The Hansen and Skattebøl modification of the Duff reaction provides a high-yielding and regioselective method for the ortho-formylation of phenols using paraformaldehyde and magnesium chloride with a base like triethylamine (TEA).[5]
Protocol:
-
To a flask containing anhydrous tetrahydrofuran (THF), add magnesium chloride and triethylamine.
-
Add paraformaldehyde to the stirred mixture.
-
Add a solution of 2-bromo-4-nitrophenol in anhydrous THF dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and acidify with aqueous HCl (e.g., 1N).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-hydroxy-3-bromo-5-nitrobenzaldehyde. Purification can be achieved by column chromatography on silica gel.
Stage 2:
This final stage involves the construction of the furan ring onto the salicylaldehyde precursor. The reaction of a salicylaldehyde with an α-halo ester in the presence of a base is a classic and efficient method for synthesizing benzofuran-2-carboxylates.[6][7][8]
Causality: The reaction proceeds via a tandem sequence. First, the basic conditions (potassium carbonate) deprotonate the phenolic hydroxyl group of the salicylaldehyde, forming a phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in an O-alkylation step. The resulting intermediate undergoes an intramolecular aldol-type condensation, where the enolate formed from the ester attacks the aldehyde carbonyl. Subsequent dehydration leads to the formation of the aromatic furan ring.
Caption: Key steps in the benzofuran ring formation.
Protocol:
-
Combine 2-hydroxy-3-bromo-5-nitrobenzaldehyde, ethyl bromoacetate, and anhydrous potassium carbonate in a suitable solvent such as acetonitrile or 2-butanone.[6][8]
-
Heat the reaction mixture to reflux and stir for several hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate as a pure solid.
Data Summary
The following table summarizes the key components and expected outcomes for this synthetic pathway.
| Step | Starting Material | Key Reagents | Product | Expected Yield Range |
| 1.1 | 4-Nitrophenol | Br₂, Glacial Acetic Acid | 2-Bromo-4-nitrophenol | 90-98%[4] |
| 1.2 | 2-Bromo-4-nitrophenol | Paraformaldehyde, MgCl₂, TEA | 2-Hydroxy-3-bromo-5-nitrobenzaldehyde | 70-90%[5] |
| 2 | 2-Hydroxy-3-bromo-5-nitrobenzaldehyde | Ethyl Bromoacetate, K₂CO₃ | Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate | 75-85%[6][8] |
Trustworthiness and Validation
The protocols described herein are built upon well-established and frequently cited reactions in synthetic organic chemistry. Each step constitutes a self-validating system:
-
Spectroscopic Analysis: The structure and purity of the intermediates and the final product should be confirmed at each stage using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
-
Chromatographic Monitoring: TLC is essential for monitoring reaction progress, ensuring the complete consumption of starting materials and identifying the formation of the desired product.
-
Physical Characterization: The melting point of the crystalline final product should be determined and compared with any available literature values to confirm its identity and purity.[9][10]
By adhering to these validation steps, researchers can ensure the integrity of their synthetic process and the quality of the final compound.
References
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). Rasayan Journal. [Link]
-
Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes. (2021). Journal of Organic Chemistry. [Link]
-
Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (n.d.). PubMed Central. [Link]
-
Methods for the preparation of 2-nitrobenzofurans. (n.d.). ProQuest. [Link]
-
Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Institutes of Health. [Link]
-
Perkin rearrangement. (n.d.). Wikipedia. [Link]
-
Substituent Effects in the Benzofuran System. II. Electrophilic Bromination. (n.d.). Oxford Academic. [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI. [Link]
-
Role of addition compounds in the halogenation of benzofurans and benzothiophens. (n.d.). Royal Society of Chemistry. [Link]
-
Diels-Alder reactions of nitrobenzofurans: A simple dibenzofuran Synthesis. (n.d.). ResearchGate. [Link]
-
Benzofuran Systems. Regioselective Bromination and Some Other Reactions of 1-(3-Benzofuranyl)-2-phenylethanones. (n.d.). ResearchGate. [Link]
-
First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (n.d.). National Institutes of Health. [Link]
-
Methods for the preparation of 2-nitrobenzofurans. (n.d.). ResearchGate. [Link]
-
(PDF) Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. (n.d.). ResearchGate. [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Acid Catalyzed Reactions of Substituted Salicylaldehydes with 2-Methylfuran. (n.d.). MDPI. [Link]
-
Continuous Flow Telescoped Synthesis of Benzofurans Starting from Nitroalkanes and O-Acetyl Salicylaldehydes. (n.d.). Thieme. [Link]
-
Synthesis of Benzofuran Derivatives via Different Methods. (n.d.). Taylor & Francis Online. [Link]
-
ortho-Formylation of phenols. (n.d.). Organic Syntheses. [Link]
-
Benzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). Royal Society of Chemistry. [Link]
-
What is the synthesis of 2-Bromo-4-nitrophenol from benzene? (2021). Quora. [Link]
-
Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis of Substituted 3-Formyl Chromones. (n.d.). Asian Journal of Chemistry. [Link]
-
2,6-dibromo-4-nitrophenol. (n.d.). Organic Syntheses. [Link]
-
Ethyl 5-bromo-1-benzofuran-2-carboxylate. (n.d.). PubMed Central. [Link]
-
4-bromo-2-nitrophenol. (n.d.). ChemSynthesis. [Link]
-
SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. (n.d.). Acta Chimica Sinica. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. op.niscair.res.in [op.niscair.res.in]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 8. Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-Brom-5-nitro-benzofuran-2-carbonsaeure-aethylester; Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate; 7-bromo-5-nitro-benzofuran-2-carboxylic acid ethyl ester | Chemrio [chemrio.com]
- 10. 1010072-35-1|Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate|BLD Pharm [bldpharm.com]
